BenchChemオンラインストアへようこそ!

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Antimalarial Plasmodium falciparum Neglected Tropical Diseases

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) is a unique bicyclic benzoxazine scaffold whose 3-phenyl substitution cannot be replicated by N-alkylated or 2-substituted analogs. With reported in vitro anti-P. falciparum activity, in vivo N. naja venom neutralization, and favorable CNS physicochemical properties (XLogP3=3.2, TPSA=21.3 Ų), this racemic building block is purpose-built for SAR-driven antimalarial, antivenom, and CNS drug discovery. The secondary amine and unfunctionalized 2-position enable rapid analog library generation. GHS H302/H315/H319/H335.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 70310-30-4
Cat. No. B3056310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
CAS70310-30-4
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
InChIInChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2
InChIKeyBKQRBYFLQYHTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) | Procurement-Grade 1,4-Benzoxazine Scaffold for Antimalarial and Antivenom Research


3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) is a bicyclic heterocyclic compound featuring a benzene ring fused to an oxazine ring, with a phenyl substituent at the 3-position [1]. It belongs to the broader class of 1,4-benzoxazines, a scaffold recognized for its diverse biological activities and synthetic versatility [2]. The compound is characterized by a molecular weight of 211.26 g/mol and a computed XLogP3 of 3.2, indicating moderate lipophilicity [1]. As a racemic mixture with an undefined stereocenter, it serves as a valuable starting material for the synthesis of enantiopure derivatives and functionalized analogs . Its primary research applications stem from reported antimalarial and antivenom properties, positioning it as a scaffold of interest for neglected tropical disease and toxin countermeasure programs [3].

Why 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) Cannot Be Replaced by Other 1,4-Benzoxazine Derivatives


In-class substitution of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is not straightforward due to its specific substitution pattern, which critically influences both biological activity and synthetic utility. The unsubstituted 3-phenyl ring on the dihydro-1,4-benzoxazine core provides a unique balance of lipophilicity (XLogP3 = 3.2) and hydrogen-bonding capacity (1 H-bond donor, 2 acceptors) that differs significantly from more polar analogs like 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one or N-substituted variants [1][2]. Moreover, the presence of the phenyl group at the 3-position is essential for the hydrophobic interactions implicated in the compound's reported antimalarial and antivenom activities [3]. Using a closely related analog, such as an N-alkylated or 2-substituted benzoxazine, would alter both the conformational landscape and the reactivity profile, as the secondary amine and unfunctionalized 2-position are key handles for further derivatization in SAR campaigns [4].

Quantitative Differentiation Guide for 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4)


Antimalarial Activity: A Reported Phenotype for the Unsubstituted 3-Phenyl Scaffold

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine has been reported to exhibit antimalarial activity, specifically killing Plasmodium falciparum in vitro [1]. While a precise IC50 value for this exact compound is not provided in the primary source, the reported activity distinguishes it from many other unfunctionalized 1,4-benzoxazine scaffolds, which lack this specific bioactivity profile. In contrast, a structurally related derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate (BONC-013), demonstrated potent topoisomerase I inhibition (IC50: 0.0006 mM) but no reported antimalarial activity, highlighting a divergence in biological targets [2].

Antimalarial Plasmodium falciparum Neglected Tropical Diseases

Antivenom Activity: Neutralization of Naja naja Venom and PLA2 Inhibition

The compound is reported to possess antivenom activity, specifically nullifying the lethal effects of Naja naja (Indian cobra) venom and inhibiting phospholipase A2 (PLA2) present in the venom [1]. This is a distinctive activity not commonly reported for the core 1,4-benzoxazine scaffold. For comparison, a series of 1,4-benzoxazine derivatives were evaluated for potassium channel activation and showed vasorelaxant effects on rat aorta rings, but no antivenom activity was reported [2]. The PLA2 inhibition is further supported by the compound's ability to prevent paw edema formation induced by phospholipase A2 in Swiss Wistar mice [1].

Antivenom Phospholipase A2 Inhibition Snakebite Envenoming

Lipophilicity (XLogP3) and Physicochemical Profile Differentiates from Polar Benzoxazinone Derivatives

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine has a computed XLogP3 of 3.2 and a Topological Polar Surface Area (TPSA) of 21.3 Ų [1]. In contrast, a potent catalytic topoisomerase I inhibitor from the benzoxazinone subclass, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001), has a significantly lower computed lipophilicity due to the presence of hydroxyl and carbonyl groups (estimated XLogP3 ~0.5-1.0 based on structural comparison) [2]. This difference in lipophilicity of approximately 2-3 log units can substantially affect membrane permeability and compound distribution, with the 3-phenyl scaffold being more suitable for applications requiring increased passive diffusion or blood-brain barrier penetration.

Lipophilicity Drug-likeness Physicochemical Properties

GHS Hazard Classification Enables Appropriate Safety Handling Compared to Less Characterized Analogs

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine has a fully defined GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), all with 100% confidence [1]. Many closely related 1,4-benzoxazine analogs, such as the 4-aryl substituted derivatives reported in recent anticancer studies, lack publicly available GHS classifications or have incomplete safety profiles [2]. This defined hazard profile allows for compliant procurement, storage, and handling in laboratory settings, reducing the risk of safety incidents and ensuring regulatory compliance during early-stage research.

Safety Data GHS Classification Laboratory Handling

Synthetic Versatility: A Key Scaffold for Enantioselective Functionalization

The racemic nature of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, with its undefined stereocenter at the 3-position, provides a platform for enantioselective transformations. A study demonstrated that kinetic resolution using n-butyllithium and the chiral ligand sparteine can provide highly enantioselective access to a range of 3-aryl-3,4-dihydro-2H-1,4-benzoxazines . In contrast, many N-substituted or 2-functionalized benzoxazine derivatives lack this stereochemical flexibility or require more complex synthetic routes for chiral resolution [1]. This synthetic advantage allows researchers to generate enantiomerically enriched libraries for structure-activity relationship (SAR) studies, a capability not equally available across the benzoxazine class.

Synthetic Chemistry Enantioselective Synthesis Scaffold Derivatization

Anticarcinogenic and Antimutagenic Activities Extend the Biological Profile

The compound exhibits a multifaceted biological profile including anticarcinogenic activity (preventing transformation of DMBA-treated JB6 cells), antipromoter activity (preventing promotion by tetradecanoyl phorbal acetate in JB6 cells), and antimutagenesis activity (protecting AT base pairs in S. typhimurium TA102 and TA104 mutagenesis tests) [1]. In comparison, the benzoxazinone derivative BONC-013 demonstrated potent topoisomerase I poisoning (IC50: 0.0006 mM) but no reported chemopreventive or antimutagenic activities, indicating a distinct mechanism of action and therapeutic niche [2].

Cancer Chemoprevention Antimutagenesis Tumor Promotion Inhibition

Recommended Research Applications for 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) Based on Evidence


Antimalarial Hit-to-Lead Optimization

Researchers investigating novel antimalarial chemotypes should consider 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine as a starting scaffold. The compound's reported ability to kill P. falciparum in vitro, combined with its moderate lipophilicity (XLogP3 = 3.2), positions it as a potential lead-like molecule for further optimization [1]. The scaffold's synthetic accessibility allows for rapid analog generation to improve potency and selectivity, with the goal of developing new treatments for drug-resistant malaria.

Development of Small-Molecule Snakebite Envenoming Therapeutics

Given its unique ability to neutralize N. naja venom lethality and inhibit PLA2 activity in vivo, this compound is a promising lead for developing small-molecule adjuncts or alternatives to traditional antivenom immunotherapy [1]. The well-defined GHS hazard profile (H302, H315, H319, H335) enables safe handling during early-stage toxicology and efficacy studies [2]. The scaffold's synthetic versatility also allows for the creation of focused libraries to identify analogs with improved neutralization potency and broader species coverage.

Cancer Chemoprevention Agent Discovery

The compound's anticarcinogenic and antimutagenic activities—specifically, its ability to prevent DMBA-induced cell transformation and inhibit tumor promotion—make it a candidate for chemoprevention research [1]. Unlike cytotoxic anticancer agents, this compound's profile suggests a mechanism focused on inhibiting the initiation and promotion stages of carcinogenesis. Researchers can leverage the established enantioselective synthetic route to explore structure-activity relationships and develop more potent chemopreventive agents with improved safety margins.

Scaffold for CNS Drug Discovery Leveraging Lipophilicity

With a computed XLogP3 of 3.2 and a low TPSA of 21.3 Ų, this benzoxazine scaffold falls within favorable physicochemical space for blood-brain barrier penetration [1]. In contrast to more polar benzoxazinone derivatives (e.g., BONC-001 with lower XLogP3), this compound is better suited for CNS target campaigns. The presence of a secondary amine and an unfunctionalized 2-position provides multiple vectors for installing diverse substituents to optimize target affinity and selectivity for neurological or psychiatric indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.